molecular formula C12H23N3O3 B13012301 tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate

tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate

Cat. No.: B13012301
M. Wt: 257.33 g/mol
InChI Key: NZRXVNBASOFPND-VIFPVBQESA-N
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Description

Tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used as building blocks in the synthesis of various organic compounds

Preparation Methods

The synthesis of tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and an appropriate aminopropanoyl precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. For example, a mixture of N-Boc piperazine and triethylamine in acetonitrile can be stirred and cooled to 0°C, followed by the addition of ethyl bromoacetate to obtain the desired compound .

Chemical Reactions Analysis

Tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can undergo Buchwald-Hartwig coupling reactions with aryl halides to form corresponding amine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms enable favorable interactions with macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects. For example, the compound may bind to kinase-inactive conformations, affecting cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H23N3O3

Molecular Weight

257.33 g/mol

IUPAC Name

tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate

InChI

InChI=1S/C12H23N3O3/c1-9(13)10(16)14-5-7-15(8-6-14)11(17)18-12(2,3)4/h9H,5-8,13H2,1-4H3/t9-/m0/s1

InChI Key

NZRXVNBASOFPND-VIFPVBQESA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N

Origin of Product

United States

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